N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c1-13(25)22-17-8-4-15(5-9-17)19(26)12-24-20(27)11-10-18(23-24)14-2-6-16(21)7-3-14/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHQKLUZOJJCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group through nucleophilic substitution reactions. The final step often involves acetylation to introduce the acetamide functionality.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
The compound exhibits significant biological activities, which have been explored in various studies:
- Anticancer Properties : Research indicates that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the fluorophenyl group is believed to enhance the compound's interaction with cellular targets, potentially leading to improved efficacy against cancer cells .
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide:
-
Study on Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent. The study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
-
Antimicrobial Efficacy :
- Research evaluating the antimicrobial properties revealed that the compound effectively inhibited the growth of several bacterial strains, including resistant strains. The study proposed that the fluorine atom may enhance lipophilicity, facilitating better membrane penetration and interaction with bacterial targets .
Mechanism of Action
The mechanism of action of N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally analogous pyridazinone derivatives, emphasizing substituent effects on biological activity and physicochemical properties:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Fluorine vs. Chlorine : Fluorine’s electron-withdrawing nature enhances target binding compared to chlorine, which primarily increases lipophilicity .
- Methoxy Groups : Methoxy substituents (e.g., in ) improve solubility but may reduce membrane permeability due to increased polarity .
- Trifluoromethyl Groups : These groups enhance metabolic stability and selectivity, as seen in compounds with trifluoromethylphenyl moieties .
Biological Activity Trends: PDE4 inhibition is associated with pyridazinones bearing fluorophenyl groups (e.g., target compound) . HDAC inhibition correlates with trifluoromethyl or morpholine substituents (). Anticancer activity is linked to halogenated derivatives (e.g., chloro, fluoro) due to enhanced DNA intercalation or enzyme inhibition .
Physicochemical Properties :
Biological Activity
N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide is a synthetic compound that exhibits significant potential in various biological applications. Its unique structure, characterized by a pyridazinone core and a fluorophenyl substituent, positions it as a candidate for further pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C16H15FN4O2. Its molecular weight is approximately 314.32 g/mol. The structure includes key functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15FN4O2 |
| Molecular Weight | 314.32 g/mol |
| CAS Number | 1246066-87-4 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes linked to metabolic pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Binding : It could interact with specific receptors, modulating their activity and influencing downstream signaling cascades.
Biological Activity and Case Studies
Several studies have investigated the biological effects of this compound:
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to its ability to induce apoptosis via caspase activation and disruption of mitochondrial membrane potential .
Anti-inflammatory Effects
Research has also indicated that this compound exhibits anti-inflammatory properties. In animal models of inflammation, administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other pyridazinone derivatives:
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide?
A common approach involves coupling a pyridazinone core with substituted phenylacetamide derivatives. For example, intermediates like 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl acetic acid can be synthesized via nucleophilic substitution or condensation reactions. Purification is typically achieved using gradient elution (e.g., DCM-MeOH, 0%–4%), yielding white solids with moderate to high purity (42%–63% yields) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies carbonyl (C=O) stretches in the range 1623–1711 cm⁻¹, critical for confirming acetyl and pyridazinone moieties .
- 1H-NMR : Reveals substituent effects on aromatic protons (e.g., fluorophenyl protons at δ 6.88–6.99 ppm) and methyl groups (e.g., pyrazole-CH3 at δ 2.26–3.05 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks at 500–540 m/z) and fragmentation patterns .
Q. How can reaction conditions be optimized to improve yields?
Variables to test include:
- Solvent polarity : Lower-polarity solvents (e.g., DCM) may reduce side reactions.
- Catalyst loading : Adjusting equivalents of coupling agents like EDCI or HOBt.
- Temperature control : Maintaining 0–5°C during acid chloride formation to prevent decomposition .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s biological targets?
Use tools like AutoDock Vina ( ) to simulate ligand-receptor interactions:
Prepare the compound’s 3D structure (e.g., energy minimization with Open Babel).
Select target proteins (e.g., kinases or GPCRs) from databases like PDB.
Analyze binding affinity (ΔG) and key interactions (hydrogen bonds, hydrophobic contacts). For example, the fluorophenyl group may engage in π-π stacking with aromatic residues in the active site .
Q. How can contradictory spectral data (e.g., IR peaks) be resolved?
Contradictions often arise from:
Q. What methodologies are suitable for establishing structure-activity relationships (SAR)?
- Substituent variation : Compare analogs with different aryl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to assess electronic effects on bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., acetamide linker) using 3D-QSAR models.
- In vitro assays : Test inhibition of target enzymes (e.g., COX-2) with IC50 determinations .
Q. How can thermodynamic stability be assessed for formulation studies?
Q. What computational tools validate electronic properties for mechanistic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
